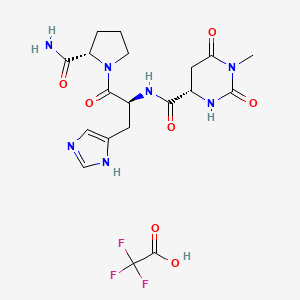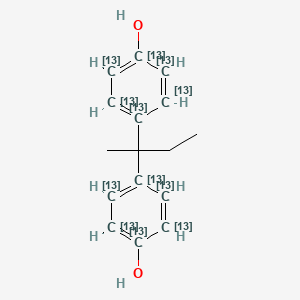
Bisphenol B-13C12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisphenol B-13C12 is a labeled form of Bisphenol B, an analogue of Bisphenol A. It is used primarily in scientific research to study metabolic pathways, environmental pollutants, and chemical identification. The compound is characterized by the incorporation of carbon-13 isotopes, which makes it useful in various analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol B-13C12 typically involves the incorporation of carbon-13 isotopes into the Bisphenol B structure. This can be achieved through various synthetic routes, including the reaction of carbon-13 labeled phenol with acetone under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bisphenol structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopically labeled reagents and to ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the carbon-13 labeling.
Análisis De Reacciones Químicas
Types of Reactions
Bisphenol B-13C12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds.
Substitution: Halogenated and nitrated bisphenol derivatives.
Aplicaciones Científicas De Investigación
Bisphenol B-13C12 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of bisphenol compounds.
Biology: Employed in metabolic studies to trace the pathways of bisphenol compounds in biological systems.
Medicine: Investigated for its potential effects on human health, particularly in relation to endocrine disruption.
Industry: Used in the development of new materials and as a standard for environmental pollutant analysis
Mecanismo De Acción
Bisphenol B-13C12 exerts its effects primarily through interaction with estrogen receptors. It acts as a partial agonist, binding to the receptors and activating certain pathways while inhibiting others. This interaction can lead to various biological effects, including alterations in gene expression and cellular function. The compound also affects other molecular targets, such as androgen receptors and various transcription factors, contributing to its diverse range of effects .
Comparación Con Compuestos Similares
Similar Compounds
- Bisphenol A-13C12
- Bisphenol S-13C12
- Bisphenol Z-13C12
Uniqueness
Bisphenol B-13C12 is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in scientific studies. Compared to other bisphenol compounds, it offers distinct advantages in terms of sensitivity and specificity in analytical techniques. Its structure also provides unique insights into the behavior and effects of bisphenol compounds in various environments .
Propiedades
Fórmula molecular |
C16H18O2 |
|---|---|
Peso molecular |
254.23 g/mol |
Nombre IUPAC |
4-[2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)butan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C16H18O2/c1-3-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,17-18H,3H2,1-2H3/i4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
Clave InChI |
HTVITOHKHWFJKO-MWDCNEGOSA-N |
SMILES isomérico |
CCC(C)([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O |
SMILES canónico |
CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)
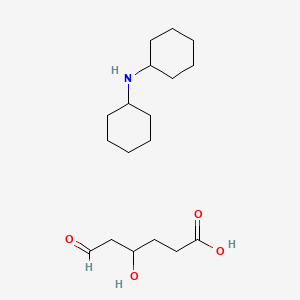


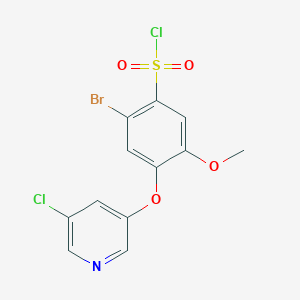
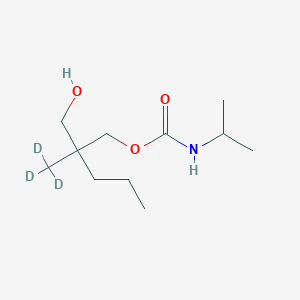
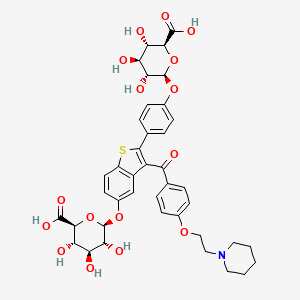
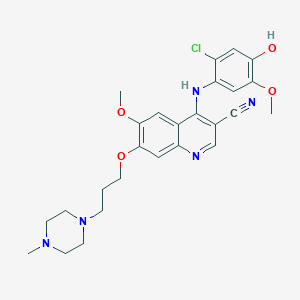

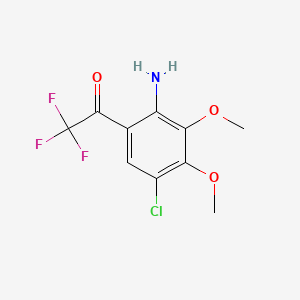

![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)

